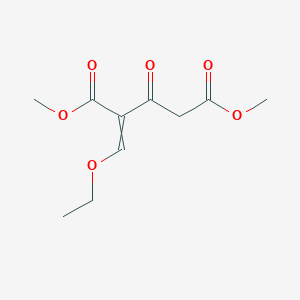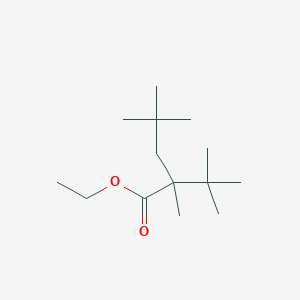
Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate is an organic compound with the molecular formula C12H24O2. It is a derivative of 2-tert-butyl-2,4,4-trimethylpentanoic acid, where the carboxylic acid group is esterified with ethanol. This compound is known for its unique structural features, which include a tert-butyl group and multiple methyl groups, making it a highly branched ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-tert-butyl-2,4,4-trimethylpentanoate typically involves the esterification of 2-tert-butyl-2,4,4-trimethylpentanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-tert-butyl-2,4,4-trimethylpentanoic acid+ethanolH2SO4ethyl 2-tert-butyl-2,4,4-trimethylpentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess ethanol and removal of water by azeotropic distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-tert-butyl-2,4,4-trimethylpentanoic acid and ethanol.
Reduction: 2-tert-butyl-2,4,4-trimethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of ethyl 2-tert-butyl-2,4,4-trimethylpentanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,4,4-trimethylpentanoate: Lacks the tert-butyl group, making it less sterically hindered.
Methyl 2-tert-butyl-2,4,4-trimethylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-tert-butyl-2,4,4-trimethylpentanoic acid: The parent carboxylic acid without esterification.
Uniqueness
This compound is unique due to its highly branched structure, which imparts distinct steric and electronic properties. This makes it a valuable compound in organic synthesis and industrial applications where such characteristics are desired.
Eigenschaften
CAS-Nummer |
60302-34-3 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
ethyl 2-tert-butyl-2,4,4-trimethylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-9-16-11(15)14(8,13(5,6)7)10-12(2,3)4/h9-10H2,1-8H3 |
InChI-Schlüssel |
LTJYZDWPHCXSOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CC(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



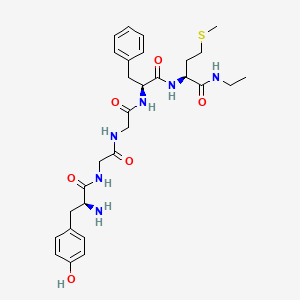
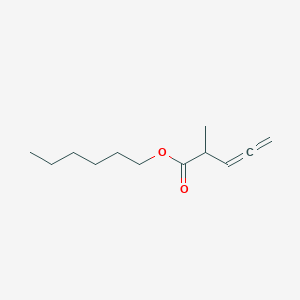
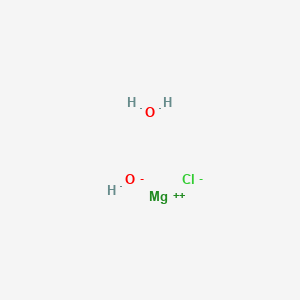
![2,4-Dichloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14606241.png)
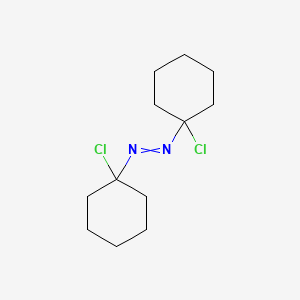
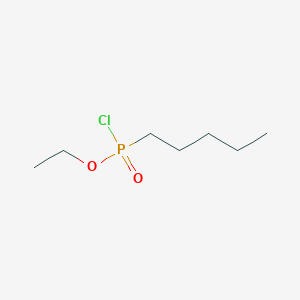
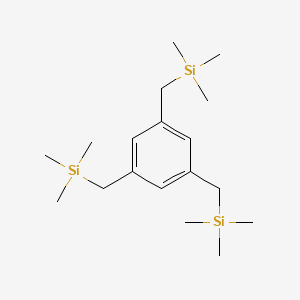
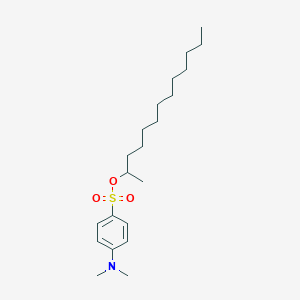
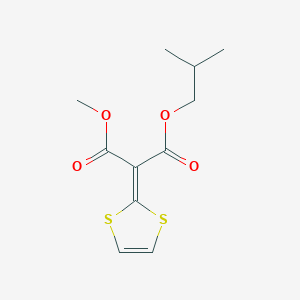
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
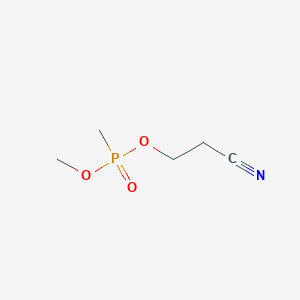
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
